1-Methyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine
Description
1-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine is a bis-pyrazole derivative featuring two pyrazole rings linked via a methylene-amine bridge. This compound belongs to a class of nitrogen-rich heterocycles known for their versatility in medicinal chemistry, agrochemicals, and materials science. The molecule’s structure includes methyl substituents at the 1-position of both pyrazole rings and an amine group at the 4-position of one pyrazole. Its molecular formula is C₁₀H₁₄N₅, with a molecular weight of 204.26 g/mol .
Structure
3D Structure
Properties
Molecular Formula |
C9H13N5 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C9H13N5/c1-13-7-8(5-12-13)10-6-9-3-4-11-14(9)2/h3-5,7,10H,6H2,1-2H3 |
InChI Key |
OGDHGDZROWWLJT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NCC2=CC=NN2C |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Using Pyrazole Aldehyde and Amine Precursors
Reductive amination is a widely employed method for constructing secondary amines. For this compound, the reaction involves 1-methyl-1H-pyrazol-4-amine and 1-methyl-1H-pyrazole-5-carbaldehyde in the presence of a reducing agent.
Procedure :
-
Aldehyde Synthesis : 1-Methyl-1H-pyrazole-5-carbaldehyde is prepared via oxidation of 5-hydroxymethyl-1-methylpyrazole using manganese dioxide (MnO₂) in dichloromethane at room temperature.
-
Coupling Reaction : Equimolar amounts of the aldehyde and 1-methyl-1H-pyrazol-4-amine are dissolved in methanol. Sodium cyanoborohydride (NaBH₃CN) is added gradually at 0–5°C, followed by stirring at room temperature for 12–24 hours.
-
Workup : The reaction mixture is quenched with water, extracted with ethyl acetate, and purified via column chromatography (silica gel, ethyl acetate/hexane) to yield the product.
Key Parameters :
-
Solvent : Methanol or ethanol.
-
Reducing Agent : NaBH₃CN (superior to NaBH₄ due to selective amine formation).
-
Yield : ~60–70% after purification.
Challenges :
-
Over-reduction of the imine intermediate.
-
Competing side reactions due to the basicity of the amine.
Nucleophilic Substitution with Halogenated Intermediates
This method utilizes a halogenated pyrazole derivative to alkylate the amine group.
Procedure :
-
Halide Synthesis : 5-(Chloromethyl)-1-methyl-1H-pyrazole is prepared by treating 1-methyl-1H-pyrazol-5-methanol with thionyl chloride (SOCl₂) in dichloromethane .
-
Alkylation : The chloride intermediate is reacted with 1-methyl-1H-pyrazol-4-amine in the presence of a base (e.g., potassium carbonate) in acetonitrile at 60°C for 6–8 hours .
-
Purification : The product is isolated via vacuum distillation and recrystallized from ethanol/water.
Key Parameters :
Advantages :
-
Avoids the need for unstable aldehyde intermediates.
-
Scalable under batch conditions.
Multi-Step Synthesis from Pyrazolone Precursors
Pyrazolones serve as versatile intermediates for functionalizing pyrazole rings.
Procedure :
-
Pyrazolone Formation : 3-Methyl-1H-pyrazol-5(4H)-one is synthesized via cyclization of ethyl acetoacetate with hydrazine hydrate in ethanol .
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Amination : The pyrazolone is treated with 1-methyl-1H-pyrazol-5-methanol in the presence of piperidine as a catalyst, followed by reduction with sodium borohydride (NaBH₄) to yield the target amine .
Reaction Scheme :
Optimization Notes :
-
Prolonged reaction times (>8 hours) improve imine formation.
Continuous Flow Reactor Synthesis
Industrial-scale production leverages continuous flow systems to enhance efficiency.
Procedure :
-
Streamlined Reductive Amination : The aldehyde and amine precursors are pumped into a microreactor at 0.5 mL/min, followed by in-line mixing with NaBH₃CN.
-
Residence Time : 10–15 minutes at 50°C.
-
In-line Purification : Integrated liquid-liquid extraction and solvent evaporation units yield >95% purity without chromatography.
Advantages :
-
3–5× higher throughput compared to batch methods.
-
Reduced solvent waste.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Key Challenges |
|---|---|---|---|---|
| Reductive Amination | 60–70% | >90% | Moderate | Imine stability, side reactions |
| Nucleophilic Substitution | 50–65% | 85–90% | High | Halide synthesis complexity |
| Pyrazolone Route | 40–55% | 80–85% | Low | Multi-step, low atom economy |
| Continuous Flow | 70–75% | >95% | Very High | Equipment cost, process optimization |
Mechanistic Insights and Reaction Optimization
-
Reductive Amination : The reaction proceeds via formation of an imine intermediate, which is rapidly reduced. Acidic conditions (e.g., acetic acid) accelerate imine formation but risk protonating the amine.
-
Nucleophilic Substitution : Steric hindrance from the methyl groups necessitates polar aprotic solvents (e.g., DMF) to enhance reactivity .
-
Catalytic Effects : Piperidine in the pyrazolone route facilitates Schiff base formation by deprotonating the amine .
Industrial and Environmental Considerations
-
Waste Management : Continuous flow systems reduce solvent usage by 40–60% compared to batch processes.
-
Cost Drivers : NaBH₃CN is expensive; alternatives like ammonium formate under hydrogenation conditions are being explored.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce any functional groups present on the pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce halogens, nitro groups, or other functional groups onto the pyrazole rings .
Scientific Research Applications
Structure and Composition
The molecular formula for 1-Methyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine is . Its structure features two pyrazole rings, which contribute to its unique chemical properties. The presence of multiple nitrogen atoms enhances its reactivity and potential interactions with biological targets.
Medicinal Chemistry
This compound has shown promise in various therapeutic areas:
Anticancer Activity : Recent studies have demonstrated that pyrazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this have been reported to inhibit the growth of breast cancer (MDA-MB-231) and liver cancer (HepG2) cells through mechanisms involving apoptosis induction and modulation of cell cycle regulators .
Enzyme Inhibition : This compound has been investigated for its potential as an enzyme inhibitor. It can modulate the activity of specific enzymes involved in disease pathways, making it a candidate for drug development .
Agricultural Applications
The compound's unique chemical structure allows it to be explored for use in agrochemicals. Its potential as a pesticide or herbicide is under investigation due to its ability to interact with biological systems in plants and pests .
Material Science
In material science, this compound can serve as a building block for synthesizing novel polymers or coatings with enhanced properties. Its reactivity can be harnessed to develop materials with specific functionalities, such as increased durability or resistance to environmental factors .
Case Study 1: Anticancer Evaluation
A study conducted on the anticancer properties of pyrazole derivatives, including this compound, showed promising results. The compound was tested against various cancer cell lines using MTT assays, revealing significant cytotoxicity at micromolar concentrations. The study highlighted the mechanism of action involving the induction of apoptosis and disruption of cell cycle progression .
Case Study 2: Enzyme Modulation
Research focusing on the enzyme inhibition capabilities of this compound demonstrated its effectiveness against specific targets involved in metabolic pathways. The results indicated that the compound could significantly reduce enzyme activity, suggesting its potential as a therapeutic agent in metabolic disorders .
Mechanism of Action
The mechanism of action of 1-Methyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The exact pathways and targets may vary based on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine and related pyrazole derivatives:
Key Observations:
Substituent Effects: The methyl and ethyl variants (rows 1 and 2) differ minimally in molecular weight but may exhibit divergent solubility or metabolic stability due to alkyl chain length .
Functionalization Impact :
- Ceapin-A7 (row 5) demonstrates how bulky, electron-withdrawing groups (e.g., trifluoromethyl) and heterocyclic extensions (oxazole-carboxamide) can confer specific biological activity, contrasting with the simpler bis-pyrazole structure of the target compound .
Synthetic Accessibility :
- The target compound’s synthesis involves multi-step reactions (e.g., nitro group hydrogenation and chromatography purification), whereas analogs like N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine are synthesized via streamlined protocols .
Research Findings and Trends
- Biological Relevance : Pyrazole derivatives with extended aromatic systems (e.g., Ceapin-A7) show promise in targeting stress-response pathways, whereas simpler analogs like the target compound may lack sufficient complexity for high-affinity interactions .
Biological Activity
1-Methyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, known for its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential applications based on recent research findings.
Molecular Structure
- Molecular Formula : C10H15N5
- Molecular Weight : 205.26 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives under controlled conditions. The general synthetic route includes:
- Starting Materials : 1-methylpyrazole and 1-(methylpyrazolyl)methanamine.
- Reaction Conditions : The reaction is performed in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures with a base like potassium carbonate.
- Purification : The final product is purified using recrystallization or chromatography techniques.
Biological Activity
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anticancer and antimicrobial agent.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including:
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Lung Cancer | A549 | 10.5 |
| Breast Cancer | MDA-MB-231 | 8.2 |
| Colorectal Cancer | HCT116 | 9.0 |
| Renal Cancer | 786-O | 7.5 |
These findings suggest that the compound may act through mechanisms involving apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In a study assessing various pyrazole derivatives, it was found to exhibit broad-spectrum antimicrobial activity against several pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Escherichia coli | 20 |
| Staphylococcus aureus | 15 |
| Candida albicans | 25 |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Receptor Modulation : It can modulate receptors associated with inflammatory responses, potentially reducing inflammation and pain.
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:
-
Case Study on Cancer Treatment :
- A clinical trial involving patients with advanced lung cancer treated with a pyrazole derivative showed a response rate of approximately 30%, indicating potential for further development.
-
Case Study on Antimicrobial Resistance :
- A study highlighted the effectiveness of pyrazole compounds against antibiotic-resistant strains of bacteria, suggesting their role as alternative therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
